molecular formula C7H6ClF3N2O3 B3364622 4-chloro-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1172300-30-9

4-chloro-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No. B3364622
CAS RN: 1172300-30-9
M. Wt: 258.58 g/mol
InChI Key: CROGJKAWZSUREF-UHFFFAOYSA-N
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Description

4-chloro-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is commonly referred to as "TFP" and is known for its unique chemical properties, which make it an important tool for researchers.

Scientific Research Applications

Synthesis and Structural Studies

  • Pyrazole derivatives, including those related to 4-chloro-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid, have been synthesized and characterized, offering insights into their molecular structures through techniques like X-ray diffraction and NMR spectroscopy. These studies contribute to understanding the compound's stability and properties (Shen et al., 2012).

Electrosynthesis

  • Research on 4-chlorosubstituted pyrazolecarboxylic acids has shown the possibility of their synthesis through chlorination processes, highlighting the varying efficiencies based on the structures of the initial pyrazolecarboxylic acids. This suggests potential routes for synthesizing compounds like this compound (Lyalin et al., 2009).

Molecular Docking Studies

  • Molecular docking studies have been conducted on similar pyrazole compounds, which can provide valuable insights into the potential interactions of this compound with target proteins. These studies are crucial for understanding the compound's potential applications in various fields, including medicinal chemistry (Reddy et al., 2022).

Applications in Nonlinear Optics

  • Some pyrazole compounds have been studied for their potential in optical nonlinearity, a property that could be relevant for this compound. These studies offer insights into their applications in fields like optical limiting (Chandrakantha et al., 2013).

Antifungal Activity

  • Research on similar pyrazole compounds has demonstrated their potential antifungal activity. This suggests possible applications of this compound in developing antifungal agents (Du et al., 2015).

properties

IUPAC Name

4-chloro-1-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O3/c8-4-1-13(12-5(4)6(14)15)3-16-2-7(9,10)11/h1H,2-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROGJKAWZSUREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1COCC(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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